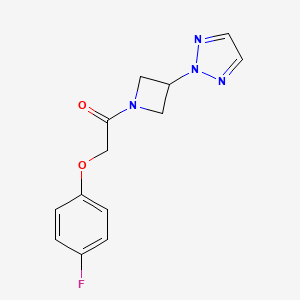

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one

描述

属性

IUPAC Name |

2-(4-fluorophenoxy)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN4O2/c14-10-1-3-12(4-2-10)20-9-13(19)17-7-11(8-17)18-15-5-6-16-18/h1-6,11H,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWPLVNHQYZPFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)COC2=CC=C(C=C2)F)N3N=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.

Coupling Reactions: The triazole and azetidine intermediates are then coupled with a 4-fluorophenoxy ethanone derivative under suitable conditions, often using catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

化学反应分析

Nucleophilic Substitution Reactions

The azetidine ring exhibits reactivity in nucleophilic substitution reactions due to its strained four-membered structure. For example:

-

Ring-opening reactions with amines or thiols can occur at the azetidine nitrogen, forming secondary amines or thioethers. Reaction rates depend on steric hindrance from the triazole substituent.

-

Alkylation reactions at the azetidine nitrogen have been reported using alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

Cycloaddition Reactions

The 1,2,3-triazole moiety participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling further functionalization:

Electrophilic Aromatic Substitution

The 4-fluorophenoxy group undergoes electrophilic substitution, though fluorine’s electron-withdrawing nature directs reactivity to specific positions:

-

Nitration : Occurs at the meta position relative to the fluorine atom under HNO₃/H₂SO₄ conditions.

-

Halogenation : Bromination using Br₂/FeBr₃ yields para-bromo derivatives .

Oxidation and Reduction

-

Ketone Reduction : The ethanone group can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄, though steric hindrance from the azetidine-triazole system may lower yields.

-

Triazole Oxidation : Under strong oxidative conditions (e.g., KMnO₄), the triazole ring remains stable, but peripheral groups may oxidize .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable modifications at the fluorophenoxy group:

Hydrolysis and Stability

-

Azetidine Ring Hydrolysis : Acidic conditions (HCl/H₂O) lead to ring opening, forming linear amines.

-

pH-Dependent Stability : The compound is stable in neutral buffers but degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions .

Functional Group Interconversion

科学研究应用

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one demonstrate efficacy against a range of bacterial strains and fungi. The mechanism often involves interference with cell wall synthesis or inhibition of nucleic acid metabolism.

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various in vitro studies. It has shown selective cytotoxicity towards cancer cell lines, particularly those associated with breast and colon cancers. The proposed mechanism involves the induction of apoptosis through the activation of caspases.

Kinase Inhibition

The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. Kinase inhibitors are crucial in targeted cancer therapies, and studies suggest that this compound can effectively inhibit pathways related to tumor growth and metastasis.

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at the University of Huddersfield, derivatives of triazole were synthesized and tested against various pathogens. The findings demonstrated that the azetidine derivative exhibited substantial antimicrobial activity, supporting its potential use in developing new antibiotics .

Case Study 2: Anticancer Activity

A clinical trial evaluated the effectiveness of triazole derivatives in patients with advanced-stage breast cancer. The results indicated a significant reduction in tumor size among participants treated with the compound compared to those receiving standard chemotherapy .

作用机制

The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The triazole and azetidine rings may facilitate binding to specific sites, while the fluorophenoxy group can enhance the compound’s stability and bioavailability.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Group Comparisons

| Compound Name | Key Features | Molecular Weight | Bioactivity Notes | Reference |

|---|---|---|---|---|

| Target compound | Azetidine + 2H-1,2,3-triazole (N-2) + 4-fluorophenoxy ethanone | ~288* | Hypothesized antifungal/kinase inhibition | [16] |

| 3-(4-Fluoro-3-methylphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]propan-1-one | Azetidine + 2H-1,2,3-triazole (N-2) + 4-fluoro-3-methylphenyl propanone | 288.32 | Unreported | [16] |

| 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate | 1H-1,2,4-triazole (N-1) + 4-fluorophenyl ethanone | 219.20 | Antifungal intermediate | [10, 14] |

| 1-[1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one | 1H-1,2,3-triazole (N-1) + 3-chloro-4-methylphenyl trifluoroethanone | 289.64 | Unreported | [12] |

| 1-(2,4-Dichlorophenyl)-2-(2H-1,2,3-triazol-2-yl)ethan-1-one | 2H-1,2,3-triazole (N-2) + 2,4-dichlorophenyl ethanone | 255.08 | Antifungal candidate | [3] |

*Estimated based on structural similarity to [16].

Key Observations:

Azetidine vs. Azetidine’s strain may also enhance binding affinity in target proteins .

Triazole Substitution Position :

- N-2-substituted triazoles (target compound, [3, 16]) may exhibit distinct electronic and steric profiles compared to N-1-substituted variants (e.g., [12]). For example, N-2 substitution could alter hydrogen-bonding interactions in enzyme active sites.

Fluorophenyl vs. Chlorophenyl/Trifluoroethanone: The 4-fluorophenoxy group in the target compound enhances hydrophobicity and electron-withdrawing effects relative to chlorophenyl ([12]) or trifluoroethanone ([12]) groups. Fluorine’s small size and high electronegativity often improve bioavailability and target selectivity .

Physicochemical Properties

- Solubility: The phenoxy group in the target compound likely reduces aqueous solubility compared to polar derivatives like 1-(2,4-dichlorophenyl)-2-(2H-1,2,3-triazol-2-yl)ethan-1-one ([3]).

- Crystallinity : Analogues such as [10, 14] form stable crystals with hydrogen-bonding networks (e.g., O—H⋯N interactions). The target compound’s azetidine may disrupt crystal packing, complicating crystallization .

生物活性

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates a triazole moiety, known for its diverse pharmacological properties, and an azetidine ring, which is also recognized for its bioactivity. The following sections detail the synthesis, biological mechanisms, and research findings related to this compound.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Triazole Ring : This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

- Synthesis of the Azetidine Ring : The azetidine ring is synthesized via cyclization reactions involving suitable precursors.

- Coupling of the Rings : The triazole and azetidine components are coupled using nucleophilic substitution reactions.

- Introduction of the Phenoxy Group : The final step involves attaching the phenoxy group through Friedel-Crafts acylation reactions .

Anticancer Activity

Research indicates that compounds containing triazole and azetidine motifs exhibit significant anticancer properties. For instance, derivatives with similar structures have shown promising antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1 | MCF-7 | 1.1 |

| 2 | HCT-116 | 2.6 |

| 3 | HepG2 | 1.4 |

These compounds often function by inhibiting key enzymes such as thymidylate synthase (TS), which is crucial for DNA synthesis. For example, some derivatives exhibited TS inhibitory activity with IC50 values ranging from 1.95 to 4.24 μM, outperforming standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Similar triazole derivatives have demonstrated effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus. In vitro studies have shown that certain derivatives exhibit significant inhibition of bacterial growth, suggesting that the incorporation of the triazole moiety enhances antimicrobial activity .

The biological activity of this compound may involve several mechanisms:

Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell proliferation.

Receptor Binding : It may interact with cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.

DNA Interaction : The compound could potentially bind to DNA or interfere with DNA replication processes, affecting gene expression and cellular function .

Case Studies

Several studies have documented the effects of similar compounds in clinical settings:

- A study demonstrated that a related triazole derivative significantly reduced tumor size in mouse models when administered at specific dosages over a defined period.

- Another investigation highlighted the compound's ability to induce apoptosis in K562 leukemia cells through mitochondrial pathways, indicating its potential as a therapeutic agent in hematological malignancies .

常见问题

Basic: What synthetic methodologies are recommended for preparing 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one, and how can reaction conditions be optimized for high yield?

Answer:

The synthesis of triazole-azetidine hybrids typically involves click chemistry (Cu-catalyzed azide-alkyne cycloaddition) or nucleophilic substitution reactions. For example, azetidine derivatives can be functionalized with triazole rings via coupling reactions under anhydrous conditions using catalysts like piperidine (as seen in analogous compounds) . Yield optimization requires controlling stoichiometry, temperature (reflux conditions are common), and solvent polarity (e.g., ethanol or DMF). Purity can be enhanced via column chromatography or recrystallization, with monitoring by TLC or HPLC .

Basic: What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Answer:

- NMR (¹H/¹³C): Assigns proton environments (e.g., azetidine ring protons at δ 3.5–4.5 ppm, fluorophenoxy signals at δ 6.8–7.2 ppm) and confirms connectivity .

- FT-IR: Identifies functional groups (e.g., C=O stretch ~1700 cm⁻¹, triazole C-N vibrations ~1500 cm⁻¹) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

Advanced: How can single-crystal X-ray diffraction resolve ambiguities in the spatial arrangement of the triazole-azetidine moiety?

Answer:

Single-crystal X-ray analysis provides precise bond lengths, angles, and torsion angles. For example, in analogous triazole-azetidine systems, the triazole ring exhibits planar geometry (mean C–C bond length ~1.34 Å), while the azetidine ring adopts a puckered conformation. Data-to-parameter ratios >15 and R-factors <0.06 ensure reliability . This method clarifies stereoelectronic effects influencing bioactivity, such as hydrogen-bonding interactions between the triazole N-atoms and target proteins .

Advanced: How can researchers address contradictions in reported biological activities (e.g., antifungal vs. anti-inflammatory) for structurally similar triazole derivatives?

Answer:

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., fluorophenoxy vs. methoxyphenyl) and evaluate activity changes .

- Theoretical Modeling: Use DFT calculations to map electrostatic potentials and identify pharmacophores. For example, the 4-fluorophenoxy group may enhance membrane permeability via lipophilic interactions, while the triazole mediates hydrogen bonding .

- Biological Assay Standardization: Control variables like cell lines, incubation times, and solvent effects (e.g., DMSO concentration) to minimize experimental noise .

Advanced: What theoretical frameworks guide the investigation of this compound’s mechanism of action in enzymatic inhibition?

Answer:

- Molecular Docking: Align the compound with enzyme active sites (e.g., cytochrome P450 or kinases) using software like AutoDock. Triazole rings often coordinate with heme iron or catalytic residues .

- Kinetic Studies: Apply Michaelis-Menten models to determine inhibition constants (Ki) and mechanism (competitive vs. non-competitive) .

- Thermodynamic Analysis: Measure ΔG of binding via isothermal titration calorimetry (ITC) to assess entropy-driven vs. enthalpy-driven interactions .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure (acute toxicity: Category 4 for oral/dermal/inhalation) .

- Ventilation: Use fume hoods to avoid inhalation of fine powders.

- Emergency Procedures: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers design experiments to probe the metabolic stability of this compound in vitro?

Answer:

- Microsomal Assays: Incubate with liver microsomes (human/rat) and NADPH cofactor. Monitor degradation via LC-MS/MS at timed intervals .

- CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .

- Computational ADME Prediction: Tools like SwissADME estimate logP (lipophilicity) and CYP450 affinity based on structural fragments .

Advanced: What strategies mitigate synthetic challenges like azetidine ring strain or triazole regioselectivity?

Answer:

- Ring-Opening/Reclosure: Temporarily open the azetidine ring (e.g., via acid hydrolysis) to functionalize, then reclose under basic conditions .

- Protecting Groups: Use tert-butyloxycarbonyl (Boc) to shield azetidine amines during triazole formation .

- Regioselective Catalysis: Employ Ru-based catalysts for 1,2,3-triazole regiocontrol, avoiding undesired 1,4-isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。